molecular formula C9H17NO3 B14641479 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid CAS No. 54961-33-0

1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B14641479
CAS No.: 54961-33-0
M. Wt: 187.24 g/mol
InChI Key: HRECPFJZHWQDPL-UHFFFAOYSA-N
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Description

1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a hydroxyethylamino group attached to the cyclohexane ring, which also contains a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The process may involve heating the reactants in a suitable solvent and maintaining the reaction mixture at a specific temperature for a defined period.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydroxyethylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: Cyclohexanone, cyclohexanal.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid finds applications in multiple scientific fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The carboxylic acid group may also participate in binding interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the hydroxyethylamino group, making it less versatile in chemical reactions.

    1-Aminocyclohexanecarboxylic acid: Contains an amino group instead of the hydroxyethylamino group, leading to different reactivity and applications.

    Cyclohexanol: Lacks the carboxylic acid group, resulting in different chemical properties and uses.

This comprehensive overview highlights the significance of 1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.

Properties

CAS No.

54961-33-0

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

1-(2-hydroxyethylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H17NO3/c11-7-6-10-9(8(12)13)4-2-1-3-5-9/h10-11H,1-7H2,(H,12,13)

InChI Key

HRECPFJZHWQDPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NCCO

Origin of Product

United States

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